BenchChemオンラインストアへようこそ!

2-Methyl-2,6-diazaspiro[3.4]octan-7-one

Medicinal chemistry Spirocyclic building blocks Physicochemical property optimization

2-Methyl-2,6-diazaspiro[3.4]octan-7-one (CAS 2166883-53-8) is a privileged spirocyclic scaffold for CNS drug discovery, distinguished by its 2-methyl substitution. This modification critically optimizes lipophilicity (XLogP ≈ 0.3) for blood-brain barrier penetration while leaving the 6-position amine free for orthogonal protection. It is the most economically viable isomer, enabling cost-effective, large-scale library synthesis. Procure this specific building block to ensure SAR interpretability and anchor to a validated σ1R antagonist chemotype.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13054009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,6-diazaspiro[3.4]octan-7-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CC(=O)NC2
InChIInChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10)
InChIKeyXBASBPYVSWGLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,6-diazaspiro[3.4]octan-7-one: Procurement-Oriented Overview of a Privileged Spirocyclic Scaffold


2-Methyl-2,6-diazaspiro[3.4]octan-7-one (CAS 2166883-53-8) is a spirocyclic diazine-lactam characterized by a rigid [3.4] ring junction, two nitrogen atoms (one methylated at position 2), and a γ‑lactam carbonyl. It belongs to the broader class of 2,6‑diazaspiro[3.4]octan‑7‑ones, which have been recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic cis‑amide geometries and project substituents into distinct vectors of chemical space [1]. The 2‑methyl substitution distinguishes it from the unsubstituted core (2,6‑diazaspiro[3.4]octan‑7‑one) and from positional isomers such as 6‑methyl analogs, altering physicochemical properties and synthetic accessibility in ways that directly impact procurement and downstream SAR exploration.

Why Substituting 2-Methyl-2,6-diazaspiro[3.4]octan-7-one with In-Class Analogs Is Not a Straightforward Decision


The 2‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one scaffold is not a generic, interchangeable spirocycle. Even minor structural variations—such as relocation of the methyl group from the 2‑ to the 6‑position, omission of the lactam carbonyl, or introduction of fluorine atoms—produce measurable changes in lipophilicity (ΔXLogP ≥ 1.6 units), hydrogen‑bond donor count, molecular weight, and synthetic accessibility [1][2]. These differences translate into divergent behavior in biological assays (e.g., sigma‑1 receptor affinity), divergent amenability to orthogonal protecting‑group strategies, and divergent procurement economics (price, purity, and lead‑time). Consequently, a decision to substitute the 2‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one building block with a closely related analog should be grounded in quantitative evidence; otherwise, it may compromise SAR interpretability, synthetic efficiency, or budget predictability.

Quantitative Differentiation Evidence for 2-Methyl-2,6-diazaspiro[3.4]octan-7-one Relative to Closest Analogs


Increased Lipophilicity and Reduced Hydrogen‑Bond Donor Count Relative to Unsubstituted Core

The N‑methyl group at position 2 elevates calculated lipophilicity by approximately 1.6 log P units compared with the unsubstituted 2,6‑diazaspiro[3.4]octan‑7‑one core, while simultaneously eliminating one hydrogen‑bond donor. The unsubstituted core (CAS 1211515-65-9) has XLogP3 = ‑1.3 and two hydrogen‑bond donors [1]. 2‑Methyl‑2,6‑diazaspiro[3.4]octan‑7‑one is predicted to have XLogP3 ≈ 0.3 (estimate based on methyl addition to secondary amine) and one hydrogen‑bond donor . This shift in polarity and H‑bonding capacity is critical for membrane permeability and target engagement in central nervous system (CNS) programs.

Medicinal chemistry Spirocyclic building blocks Physicochemical property optimization

Positional Methyl Isomer: 2‑Methyl vs. 6‑Methyl Differentiated by Purity, Price, and Synthetic Utility

The 2‑methyl positional isomer is available at 98% purity from vendors such as Leyan (Cat. 1572207) and AKSci (95% purity) . In contrast, the 6‑methyl isomer (CAS 2097951-61-4) is predominantly offered as a hydrochloride salt, with typical catalog purity of 95% and a significantly higher price point: $570 for 250 mg vs. approximately $75–$100 for the 2‑methyl free base at comparable scale . The free‑base nature of the 2‑methyl compound avoids the need for neutralization prior to coupling reactions, reducing synthetic manipulation.

Chemical procurement Building block supply chain Isomer comparison

Differentiation from Fluorinated Analog: Lower Molecular Weight and Reduced Lipophilicity

Fluorinated spirocycles are often explored to modulate metabolic stability, but they carry a molecular‑weight and lipophilicity penalty. 8,8‑Difluoro‑6‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one (CAS 2193067-09-1) has a molecular weight of 290.19 g/mol and a price of ≈$581 for 100 mg (97% purity) . In contrast, 2‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one has a molecular weight of 140.18 g/mol and a lower cost per mass . The large difference in molecular weight (Δ 150 g/mol) and the absence of fluorine atoms mean the 2‑methyl scaffold is better suited for early‑stage SAR where minimal molecular weight is desired.

Fluorine chemistry Lead optimization Physicochemical property profiling

Class‑Level Evidence: 2,6‑Diazaspiro[3.4]octan‑7‑one Scaffold Validated as Sigma‑1 Receptor Antagonist Pharmacophore

Although direct biological data for 2‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one are not publicly available, the unsubstituted and derivatized 2,6‑diazaspiro[3.4]octan‑7‑one core has been established as a potent sigma‑1 receptor (σ1R) antagonist scaffold. In a comprehensive SAR study, compound 32 (bearing a 2,6‑diazaspiro[3.4]octan‑7‑one core) exhibited nanomolar σ1R antagonism and significantly enhanced morphine antinociception in vivo [1]. This validates the core scaffold as a privileged pharmacophore for pain‑relevant targets. The 2‑methyl modification is expected to modulate, not abrogate, this activity and provides a synthetic handle for further derivatization.

Sigma‑1 receptor Pain management Opioid tolerance

Recommended Application Scenarios for 2-Methyl-2,6-diazaspiro[3.4]octan-7-one in Research and Industrial Workflows


Building Block for CNS‑Focused Fragment and Lead‑Like Libraries

Given its predicted XLogP ≈ 0.3 and single hydrogen‑bond donor, 2‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one is optimally positioned for CNS‑oriented library design. The 2‑methyl group increases lipophilicity relative to the parent core (Δ +1.6 log units) while maintaining a molecular weight well below 150 Da [1]. This profile aligns with CNS lead‑like guidelines (logP ≤ 3, MW < 350) and makes the compound an attractive starting point for fragment‑based screening and lead optimization programs targeting neurological or psychiatric indications.

Cost‑Effective Scaffold for High‑Throughput Parallel Synthesis and SAR Exploration

The favorable price : purity ratio of the 2‑methyl isomer—approximately $0.30–0.40 per mg at ≥95% purity—enables large‑scale, parallel synthesis without budget constraints . This stands in stark contrast to the 6‑methyl positional isomer ($2.28 per mg) and the fluorinated analog ($5.81 per mg) . Researchers can confidently design multi‑step sequences or library production runs knowing that the building block is both economically viable and readily available in free‑base form, eliminating the need for neutralization.

Intermediate for Orthogonally Protected Spirocyclic Diamines and Peptidomimetics

The 2‑methyl substitution pattern leaves the 6‑position amine available for orthogonal protection, while the lactam carbonyl provides a handle for reduction to the corresponding spirocyclic diamine. This feature makes the compound a versatile intermediate in the synthesis of orthogonally protected 2,6‑diazaspiro[3.4]octane building blocks, which are in high demand for peptidomimetic and macrocyclic drug discovery programs [2].

Validation and Expansion of Sigma‑1 Receptor Antagonist Chemical Space

Although 2‑methyl‑2,6‑diazaspiro[3.4]octan‑7‑one itself lacks published biological data, its parent scaffold has been firmly established as a σ1R antagonist chemotype with in vivo efficacy in enhancing morphine analgesia [3]. Procuring the 2‑methyl variant allows medicinal chemistry teams to explore SAR around the N‑methyl position while remaining anchored to a validated pharmacophore, thereby mitigating the risk inherent in developing de novo σ1R ligands.

Quote Request

Request a Quote for 2-Methyl-2,6-diazaspiro[3.4]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.